6-(4-Nitro-pyrazol-1-yl)-hexan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(4-nitropyrazol-1-yl)hexan-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-8(13)4-2-3-5-11-7-9(6-10-11)12(14)15/h6-7H,2-5H2,1H3 |
InChI Key |
JJDSNRYBHPDDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 4 Nitropyrazol 1 Yl Alkyl Ketones
Strategic Approaches to 4-Nitropyrazole Core Synthesis
The formation of the 4-nitropyrazole scaffold is a critical first step. Two primary strategies are employed: the direct nitration of a pre-formed pyrazole (B372694) ring and the construction of the pyrazole ring from nitro-substituted precursors through cyclocondensation reactions.
Regioselective Nitration of Pyrazole Derivatives
The direct introduction of a nitro group at the C4 position of the pyrazole ring is a common and effective method for synthesizing 4-nitropyrazoles. The regioselectivity of this reaction is crucial, and various conditions have been developed to achieve the desired outcome.
One approach involves the nitration of pyrazole itself. While direct nitration can sometimes lead to a mixture of isomers, specific conditions have been optimized to favor the formation of 4-nitropyrazole. For instance, the use of a mixture of fuming nitric acid and fuming sulfuric acid has been reported to successfully nitrate (B79036) pyrazole, yielding 4-nitropyrazole. nih.gov Another strategy involves the initial N-nitration of pyrazole to form N-nitropyrazole, which can then undergo rearrangement to the more stable C-nitrated isomers, with 4-nitropyrazole often being a significant product under acidic conditions. nih.gov
The nitration of substituted pyrazoles has also been explored. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) has been shown to result in the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, demonstrating the feasibility of regioselective nitration on a substituted pyrazole ring. mdpi.com
Table 1: Comparison of Nitration Methods for Pyrazole
| Method | Nitrating Agent | Key Features |
|---|---|---|
| Direct Nitration | Fuming HNO₃ / Fuming H₂SO₄ | One-pot, two-step process starting from pyrazole. nih.gov |
| N-Nitration and Rearrangement | HNO₃/H₂SO₄ or HNO₃/Ac₂O | Two-step process involving the formation and rearrangement of N-nitropyrazole. nih.gov |
| Nitration of Substituted Pyrazole | Conc. HNO₃ / Acetic Anhydride | Allows for the introduction of a nitro group onto an already functionalized pyrazole ring. mdpi.com |
Cyclocondensation Reactions for Pyrazole Ring Formation with Nitro-Substituted Precursors
An alternative to direct nitration is the construction of the pyrazole ring from acyclic precursors that already contain a nitro group. This approach often provides excellent control over the regiochemistry of the final product. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a versatile method that can be adapted for this purpose.
A notable example is the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. This is achieved through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a variety of monosubstituted hydrazines. rsc.orgrsc.org This method yields the desired N1-substituted products with good to excellent regioselectivity, and the choice of solvent has been found to play a significant role in directing the outcome of the reaction. rsc.orgrsc.org
Formation of N-Alkyl Ketone Chains and Pyrazole Integration
Once the 4-nitropyrazole core is obtained, the next critical step is the introduction of the N-alkyl ketone side chain. This can be accomplished through various N-alkylation strategies or by modifying a pre-existing functional group on an N-alkyl chain.
N-Alkylation Strategies on the Pyrazole Nitrogen for Alkyl Ketone Linkages
The direct alkylation of the pyrazole nitrogen with a halo-ketone is a straightforward approach to introduce the desired side chain. General methods for the alkylation of nitroazoles with α-haloketones, such as bromoacetone (B165879) and bromoacetophenone, have been developed. researchgate.net These reactions can be carried out in homogeneous media or under phase-transfer catalysis conditions. researchgate.net This strategy is directly applicable to the synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one by using a suitable 6-halo-hexan-2-one as the alkylating agent.
Furthermore, enzymatic approaches have been developed for the selective N-alkylation of pyrazoles using simple haloalkanes, offering a green and highly regioselective alternative to traditional chemical methods. nih.gov
Methods for Introducing and Modifying Ketone Functionality Adjacent to Pyrazole
In cases where direct alkylation with a halo-ketone is not feasible, an alternative strategy involves the N-alkylation of 4-nitropyrazole with an alkyl halide containing a precursor to the ketone functionality. For instance, an alkyl chain with a terminal alkene or a protected alcohol could be introduced, followed by oxidation or deprotection and oxidation to unveil the ketone.
Another powerful method for forming the N-alkyl ketone linkage is through a Michael addition reaction. The conjugate addition of a pyrazole to an α,β-unsaturated ketone can directly yield the desired N-alkyl ketone structure. This approach is particularly useful for synthesizing pyrazole-ketone conjugates. The reaction of pyrazolines with α,β-ethylenic ketones is a known method for the synthesis of pyrazole derivatives. nih.gov
One-Pot and Multicomponent Synthesis Approaches for Pyrazole-Ketone Conjugates
To enhance synthetic efficiency, one-pot and multicomponent reactions that combine several synthetic steps into a single operation are highly desirable. Several such methods have been developed for the synthesis of substituted pyrazoles.
For example, a one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride has been reported. researchgate.net This approach involves the in situ formation of a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. researchgate.net Nickel-catalyzed one-pot synthesis of pyrazoles from hydrazine, ketone, and aldehyde derivatives has also been demonstrated as an efficient and environmentally friendly method. mdpi.com
Furthermore, a rapid and efficient one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org These multicomponent strategies offer the potential to construct complex pyrazole-ketone conjugates in a streamlined fashion. The synthesis of tetra-substituted phenylaminopyrazoles has been achieved through a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines, showcasing the versatility of one-pot procedures. nih.gov
Table 2: Summary of Synthetic Strategies for N-(4-Nitropyrazol-1-yl)alkyl Ketones
| Section | Strategy | Description |
|---|---|---|
| 2.1.1 | Regioselective Nitration | Direct nitration of pyrazole or rearrangement of N-nitropyrazole to form the 4-nitropyrazole core. |
| 2.1.2 | Cyclocondensation | Formation of the 4-nitropyrazole ring from nitro-substituted acyclic precursors and hydrazines. rsc.orgrsc.org |
| 2.2.1 | N-Alkylation | Direct alkylation of 4-nitropyrazole with a halo-ketone. researchgate.net |
| 2.2.2 | Ketone Introduction/Modification | N-alkylation with a precursor followed by functional group transformation, or Michael addition to an α,β-unsaturated ketone. |
| 2.2.3 | One-Pot/Multicomponent Synthesis | Combining multiple synthetic steps into a single operation for efficient construction of pyrazole-ketone conjugates. researchgate.netmdpi.comrsc.orgnih.gov |
Oxidative Coupling and C-H Functionalization Routes to α-Pyrazole Ketones
The direct formation of a bond between a pyrazole ring and a ketone at the α-position represents an efficient synthetic strategy. Modern methodologies, such as oxidative coupling and C-H functionalization, have emerged as powerful tools to achieve this transformation, offering alternatives to traditional alkylation of pyrazoles with α-halo ketones. nih.gov
One prominent approach involves the oxidative coupling of ketone-derived silyl (B83357) enol ethers with pyrazoles. nih.govresearchgate.net This method, mediated by reagents like ceric ammonium (B1175870) nitrate (CAN), allows for the formation of α-pyrazole ketones under mild conditions. nih.govresearchgate.net The reaction proceeds through the generation of an enolonium ion intermediate from the silyl enol ether, which then undergoes nucleophilic attack by the pyrazole. nih.gov This strategy is notable for its ability to accommodate a wide range of substrates, including the synthesis of sterically hindered derivatives. nih.govresearchgate.net For the synthesis of a compound like this compound, a conceptual application of this method would involve the reaction of 4-nitropyrazole with the silyl enol ether of hexan-2-one.
Direct C-H functionalization is another advanced route for forging the C-N bond between a ketone and a pyrazole. These reactions aim to directly couple a C-H bond at the α-position of the ketone with an N-H bond of the pyrazole, often employing a metal catalyst. Copper-catalyzed aerobic oxidative C-H/N-H coupling, for instance, has been successfully applied to synthesize various nitrogen-containing heterocyclic compounds. nih.gov While direct application to N-(4-Nitropyrazol-1-yl)alkyl ketones is not extensively documented, the principles of C-H activation suggest a feasible pathway. Such a reaction would offer high atom economy by avoiding the pre-functionalization of the ketone substrate. nih.gov
Ruthenium(II)-catalyzed oxidative C-N coupling has also been demonstrated for the intramolecular synthesis of pyrazoles, highlighting the potential of metal-catalyzed reactions in forming the pyrazole ring system itself under oxidative conditions. organic-chemistry.org These advanced methods underscore a shift towards more efficient and environmentally benign synthetic protocols in heterocyclic chemistry.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing N-(4-Nitropyrazol-1-yl)alkyl ketones is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst system.
In reactions analogous to the synthesis of N-alkylated pyrazoles, the selection of the base can be critical. For instance, in certain alkylation reactions, strong organic bases like 1,5,7-triazabicyclo- researchgate.netresearchgate.netdec-5-ene (TBD) have been shown to provide higher yields compared to other organic bases like triethylamine (B128534) (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases such as potassium hydroxide (B78521) (KOH). researchgate.net The solubility of the base in the reaction medium can significantly impact the product yield. researchgate.net
The choice of solvent also plays a crucial role. For many coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are employed to facilitate the dissolution of reactants and reagents. uni-muenchen.denih.gov Temperature is another critical factor; while some modern oxidative coupling reactions can proceed at room temperature, others may require heating to achieve optimal conversion and yield. nih.govuni-muenchen.de
The following interactive table illustrates a hypothetical optimization of reaction conditions for the synthesis of a generic N-(pyrazol-1-yl)alkyl ketone, based on common findings in the literature.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et3N (1.5) | Acetonitrile | 80 | 45 |
| 2 | DBU (1.5) | Acetonitrile | 80 | 60 |
| 3 | TBD (1.5) | Acetonitrile | 80 | 75 |
| 4 | KOH (2.0) | DMSO | 60 | 30 |
| 5 | TBD (1.5) | DMF | 80 | 82 |
| 6 | TBD (1.5) | Acetonitrile | 60 | 68 |
This table is a generalized representation based on literature precedents and does not represent empirically validated data for the specific synthesis of this compound.
Advanced Purification and Isolation Techniques for N-(4-Nitropyrazol-1-yl)alkyl Ketones
The purification and isolation of the target N-(4-Nitropyrazol-1-yl)alkyl ketones from the reaction mixture are crucial steps to obtain a compound of high purity. Standard techniques such as column chromatography are widely used.
For compounds like this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common method. A gradient elution system, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is effective for separating the product from unreacted starting materials and byproducts. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful technique for purifying solid products. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For pyrazole derivatives, solvents like ethanol, acetonitrile, or mixtures with water are often employed. uni-muenchen.de This technique is particularly effective at removing minor impurities, leading to a highly pure crystalline product. In some cases, impurities that are regioisomers of the desired product can be removed due to differences in their physical properties like polarity and solubility. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 6 4 Nitro Pyrazol 1 Yl Hexan 2 One
Reactivity of the Pyrazole (B372694) Heterocycle with Nitro and Alkylketone Substituents
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a rich and varied reactivity profile. The presence of a nitro group at the 4-position and an alkylketone chain at the N1-position significantly modulates this reactivity.
Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In the case of pyrazole, the ring is generally susceptible to attack by electrophiles. The position of substitution is influenced by the existing substituents. For an N-substituted pyrazole, the C4 position is typically the most electron-rich and thus the primary site for electrophilic attack. pharmaguideline.com However, in 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, the C4 position is already occupied by a nitro group.
The nitro group is a powerful deactivating group, withdrawing electron density from the pyrazole ring through both inductive and resonance effects. This deactivation makes further electrophilic substitution on the ring significantly more difficult compared to unsubstituted pyrazole. The N1-alkylketone substituent is generally considered to be weakly activating or deactivating through inductive effects.
Should a sufficiently powerful electrophile be employed, substitution would be expected to occur at the C3 or C5 positions. The directing influence of the N1-substituent and the deactivating effect of the C4-nitro group would lead to a complex mixture of products, with the precise ratio depending on the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.commasterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted Pyrazoles
| Pyrazole Derivative | Position of Electrophilic Attack | Activating/Deactivating Effect of Substituents |
| 1-Alkylpyrazole | C4 | N1-Alkyl: Weakly Activating |
| 4-Nitropyrazole | C3 and C5 | C4-Nitro: Strongly Deactivating |
| This compound | C3 and C5 (predicted) | C4-Nitro: Strongly Deactivating; N1-Alkylketone: Weakly Deactivating |
Nucleophilic Reactivity and Derivatization at Pyrazole Sites
The electron-deficient nature of the 4-nitropyrazole ring in this compound makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly with strong nucleophiles. The nitro group at the C4 position can act as a leaving group, although this is less common than substitution of a halogen. More likely, nucleophilic attack could occur at the C3 or C5 positions, leading to addition-elimination type mechanisms, sometimes resulting in cine-substitution where the incoming group attaches to a different carbon than the one the leaving group was attached to. acs.org
Derivatization at the pyrazole ring can also be achieved through modification of the existing substituents or through metallation-cross-coupling sequences. For instance, the protons at C3 and C5 have a certain degree of acidity and can be removed by a strong base to generate a nucleophilic pyrazolide anion, which can then react with various electrophiles.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic properties and reactivity of the molecule.
Reduction Pathways to Amino-Pyrazoles and Further Derivatization
The most common reaction of the nitro group is its reduction to an amino group. This transformation is of significant synthetic utility as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally changing the reactivity of the pyrazole ring. The resulting 4-aminopyrazole derivative becomes highly activated towards electrophilic aromatic substitution.
Several methods can be employed for the reduction of the nitro group, including catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.net The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of the ketone, or vice versa.
The resulting 6-(4-amino-pyrazol-1-yl)-hexan-2-one is a valuable intermediate for further derivatization. The amino group can be acylated, alkylated, diazotized, or used as a directing group for further functionalization of the pyrazole ring. nih.gov
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Comments |
| H2, Pd/C | Methanol or Ethanol, Room Temperature | Generally clean and high-yielding. |
| Sn, HCl | Reflux | Classical method, requires basic workup. |
| Fe, HCl/NH4Cl | Reflux | Milder than Sn/HCl. |
| Na2S2O4 | Aqueous solution | Can be selective in the presence of other reducible groups. |
Influence of the Nitro Group on Electronic Properties and Aromaticity
The nitro group exerts a profound influence on the electronic structure of the pyrazole ring. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system. This has several consequences:
Decreased Aromaticity: The delocalization of π-electrons is diminished, leading to a less aromatic character compared to unsubstituted pyrazole.
Increased Acidity of Ring Protons: The electron withdrawal enhances the acidity of the C-H protons at the C3 and C5 positions.
Modified Spectroscopic Properties: The electronic transitions are shifted, which can be observed in UV-Vis and NMR spectroscopy. acrhem.org
Altered Reactivity: As previously discussed, the ring is deactivated towards electrophilic attack and activated towards nucleophilic attack.
Reactions of the Ketone Moiety
The hexan-2-one side chain provides a site for a wide range of classical carbonyl chemistry. The ketone group can undergo nucleophilic addition, condensation reactions, and reactions involving the α-protons. These reactions are generally expected to proceed in a manner typical for aliphatic ketones, although the pyrazole ring's electronic influence may have subtle effects on reactivity.
Common transformations of the ketone group include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: While the ketone itself is resistant to further oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form new carbon-carbon bonds and generate alcohols.
Condensation Reactions: The ketone can react with amines and their derivatives to form imines, oximes, hydrazones, and semicarbazones. For example, reaction with hydrazine (B178648) could potentially lead to the formation of a pyrazoline ring. researchgate.net
Enolate Chemistry: The protons on the carbons alpha to the carbonyl group (C1 and C3 of the hexanone chain) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylation, acylation, and aldol (B89426) condensations.
The diverse reactivity of the ketone moiety offers numerous possibilities for the structural modification of this compound, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.
Alpha-Functionalization and Carbonyl Reactivity
The hexan-2-one moiety presents two primary sites for chemical transformation: the α-carbon (C3) and the carbonyl carbon (C2).
The acidity of the α-protons at the C1 (methyl) and C3 (methylene) positions makes them susceptible to deprotonation by a suitable base, forming an enolate. This enolate is a key intermediate for various α-functionalization reactions. springernature.comnih.gov The regioselectivity of this deprotonation can be influenced by the choice of base and reaction conditions, with the less hindered C1 methyl protons often being more kinetically favored for removal. However, the thermodynamic enolate, which is more substituted, would form at the C3 position.
One potential method for the α-functionalization of ketones to introduce a pyrazole moiety is through the oxidative coupling of silyl (B83357) enol ethers with pyrazoles. nih.gov While this compound already possesses the pyrazole group, this methodology highlights the reactivity of the α-position of the ketone. Further functionalization at the C3 position could potentially be achieved through similar enolate chemistry, introducing alkyl, acyl, or other functional groups. The presence of the bulky pyrazolylhexyl substituent may sterically hinder reactions at the C3 position to some extent.
The carbonyl group itself is a site for a wide array of nucleophilic addition and condensation reactions. For instance, it can undergo reduction to the corresponding alcohol, 6-(4-Nitro-pyrazol-1-yl)-hexan-2-ol, using reducing agents like sodium borohydride. It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. Condensation reactions with amines or hydrazines can yield imines or hydrazones, respectively. The transfer hydrogenation of ketones, often catalyzed by transition metal complexes, is another relevant reaction for the carbonyl group. mdpi.com
The table below summarizes the expected reactivity at the ketone moiety based on analogous systems.
| Reaction Type | Reagents and Conditions | Expected Product |
| Alpha-Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | 3-Alkyl-6-(4-nitro-pyrazol-1-yl)-hexan-2-one |
| Aldol Condensation | Base or Acid, Aldehyde/Ketone | β-Hydroxy ketone adduct |
| Reduction | NaBH₄, MeOH | 6-(4-Nitro-pyrazol-1-yl)-hexan-2-ol |
| Grignard Reaction | 1. R-MgBr, Et₂O 2. H₃O⁺ | 2-Alkyl-6-(4-nitro-pyrazol-1-yl)-hexan-2-ol |
| Wittig Reaction | Ph₃P=CHR | 6-(4-Nitro-pyrazol-1-yl)-hept-2-ene derivative |
Derivatization of the Hexane (B92381) Chain
The hexane chain in this compound is a flexible linker that can also be a target for derivatization, although its reactivity is generally lower than that of the ketone or the pyrazole ring. Free-radical halogenation, for instance, could introduce a halogen atom at various positions along the chain, leading to a mixture of products. The directing effects of the ketone and the pyrazole ring would influence the regioselectivity of such reactions, with positions α to these groups being activated.
The 4-nitropyrazole ring, being electron-withdrawing, will have an electronic effect on the reactivity of the hexane chain, particularly at the positions closer to the ring. This could influence the stability of any potential carbocation or radical intermediates formed during a reaction.
Further derivatization could also be achieved by first modifying the ketone, as described in the previous section, and then performing subsequent reactions on the newly introduced functional group. For example, conversion of the ketone to an alkene via a Wittig reaction would introduce a site of unsaturation on the chain that could be further functionalized through reactions such as epoxidation, dihydroxylation, or polymerization.
Exploration of Intramolecular Interactions and Conformational Dynamics
The flexible nature of the hexane chain allows for potential folding of the molecule where the ketone group could come into proximity with the nitropyrazole ring. This could lead to dipole-dipole interactions between the polar carbonyl group and the nitro group on the pyrazole ring. Computational modeling, such as Density Functional Theory (DFT), could provide insights into the preferred conformations and the energy barriers between them. nih.gov
The presence of the flexible side chain can influence the packing of the molecules in the solid state, which in turn affects crystal properties. nih.gov The interplay of intramolecular and intermolecular forces, such as hydrogen bonding (if applicable in derivatives) and van der Waals forces, will determine the final crystal structure. researchgate.netmdpi.com
The conformational dynamics of the hexane chain can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Variable temperature NMR experiments could reveal information about the rotational barriers around the C-C bonds of the hexane chain and any conformational exchange processes.
The table below outlines the key dihedral angles that would define the conformation of the hexane chain.
| Dihedral Angle | Description | Expected Influence on Conformation |
| N1-C6-C5-C4 | Rotation around the N-C bond of the hexane chain | Influences the orientation of the chain relative to the pyrazole ring. |
| C6-C5-C4-C3 | Torsional angles along the hexane backbone | Determine the overall shape of the chain (e.g., extended or folded). |
| C4-C3-C2-O | Rotation around the C-C bond adjacent to the carbonyl | Affects the orientation of the carbonyl group relative to the rest of the chain. |
Spectroscopic and Crystallographic Elucidation of 6 4 Nitro Pyrazol 1 Yl Hexan 2 One Structures and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. researchgate.netresearchgate.net For 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyrazole (B372694) ring, the aliphatic hexane (B92381) chain, and the terminal methyl group of the ketone. The two protons on the 4-nitropyrazole ring typically appear as singlets in the aromatic region, with their exact chemical shifts influenced by the strong electron-withdrawing effect of the nitro group. mdpi.com The protons on the hexane chain would present as a series of multiplets, with chemical shifts and coupling patterns dictated by their proximity to the electronegative pyrazole ring at one end and the carbonyl group at the other. Specifically, the methylene (B1212753) group adjacent to the pyrazole nitrogen (C6) and the methylene group alpha to the carbonyl (C3) would be the most deshielded of the chain protons. The terminal methyl protons (C1) adjacent to the carbonyl group would appear as a sharp singlet further upfield.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. mdpi.com The carbons of the pyrazole ring (C-3' and C-5') would appear in the aromatic region, with the carbon bearing the nitro group (C-4') being significantly shifted. The carbonyl carbon (C-2) would be readily identifiable by its characteristic downfield shift (typically >200 ppm). The remaining aliphatic carbons (C-1, C-3, C-4, C-5, C-6) would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous functional groups and structures. rsc.orgnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 (-CH₃) | ~2.1 (s, 3H) | ~30 |
| C-2 (C=O) | - | ~208 |
| C-3 (-CH₂-) | ~2.4 (t, 2H) | ~43 |
| C-4 (-CH₂-) | ~1.6 (m, 2H) | ~25 |
| C-5 (-CH₂-) | ~1.9 (m, 2H) | ~28 |
| C-6 (-CH₂-) | ~4.2 (t, 2H) | ~50 |
| C-3' (CH-pyrazole) | ~7.8 (s, 1H) | ~138 |
| C-4' (C-NO₂) | - | ~145 |
| C-5' (CH-pyrazole) | ~8.3 (s, 1H) | ~128 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. acrhem.org The spectra of this compound are dominated by absorptions corresponding to the ketone and nitro functionalities.
The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the 1700-1725 cm⁻¹ region. The nitro group (NO₂) gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch usually found around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. acrhem.org For 4-nitropyrazole specifically, these bands have been observed at approximately 1526 cm⁻¹ and 1353 cm⁻¹, respectively. acrhem.org
Other significant bands include C-H stretching vibrations from the aliphatic chain just below 3000 cm⁻¹, and C-H stretching from the aromatic pyrazole ring just above 3000 cm⁻¹. Vibrations associated with the pyrazole ring (C=C and C=N stretching) typically appear in the 1400-1620 cm⁻¹ region. researchgate.net Raman spectroscopy provides complementary data, often showing strong signals for the symmetric vibrations of the nitro group and the pyrazole ring. acrhem.org
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1725 |
| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 |
| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N/C=C (Pyrazole Ring) | Stretch | 1400 - 1620 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring transitions between electronic energy levels. The chromophores in this compound are the 4-nitropyrazole ring system and, to a lesser extent, the carbonyl group.
The highly conjugated 4-nitropyrazole moiety is expected to be the dominant chromophore. It will likely exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions. nih.gov The presence of the nitro group, a powerful auxochrome and chromophore, typically causes a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyrazole. rsc.org A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the nitro group's non-bonding electrons, may also be observed. The carbonyl group also has a characteristic, though often weak, n → π* transition, which may be obscured by the more intense absorptions of the nitropyrazole ring. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₁₃N₃O₃), the calculated monoisotopic mass is 211.0957 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) at m/z 211 would be expected. The fragmentation pattern would likely be dominated by cleavages within the flexible hexanone side chain. Key fragmentation pathways could include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to give an ion at m/z 196, or the loss of a C₄H₈NO₂ radical to give an acetyl cation at m/z 43.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage, which would result in a neutral enol fragment and a charged alkene fragment.
Cleavage of the bond between the hexane chain and the pyrazole ring, which could lead to ions corresponding to the 4-nitropyrazole cation (m/z 112) or the C₆H₁₁O⁺ side chain cation (m/z 99).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov
The crystal structure would confirm the connectivity of the molecule. The pyrazole ring is expected to be essentially planar. irjet.net The introduction of the nitro group at the C4 position can cause minor distortions in the ring's internal bond angles compared to unsubstituted pyrazole. fu-berlin.de The geometry around the sp² hybridized carbonyl carbon (C2) would be trigonal planar, with bond angles close to 120°. The aliphatic hexane chain would adopt a low-energy, staggered conformation, characterized by specific torsional angles.
Table 3: Expected Bond Lengths and Angles Based on Analogous Structures
| Bond/Angle | Description | Expected Value |
| C-NO₂ | Bond between pyrazole ring and nitro group | ~1.45 Å |
| C=O | Carbonyl double bond | ~1.21 Å |
| N-N | Pyrazole ring N-N bond | ~1.39 Å |
| C-N (ring) | Pyrazole ring C-N bonds | ~1.35 Å |
| C-C (ring) | Pyrazole ring C-C bonds | ~1.37 - 1.41 Å |
| ∠ O-N-O | Nitro group internal angle | ~125° |
| ∠ C-C-C (chain) | Aliphatic chain angle | ~109.5° |
The crystal packing is governed by a variety of intermolecular forces. ias.ac.in While the molecule lacks strong hydrogen bond donors like N-H or O-H groups, the crystal structure will be stabilized by a network of weaker interactions. The highly polar nitro group and the carbonyl group are key features driving the molecular self-assembly.
Significant interactions would include:
Dipole-dipole interactions between the polar C=O and C-NO₂ groups of adjacent molecules.
C-H···O hydrogen bonds , where activated C-H bonds (e.g., on the pyrazole ring or alpha to the carbonyl group) act as weak donors to the oxygen atoms of the nitro or carbonyl groups on neighboring molecules. irjet.net
π-π stacking interactions between the electron-deficient nitropyrazole rings of adjacent molecules may occur, though this can be influenced by the steric bulk of the side chain.
Interactions involving the nitro group, such as O···N contacts between nitro groups of different molecules, have also been observed to play a role in the crystal packing of related compounds. researchgate.net
The resulting packing could form common motifs such as dimers or sheet-like structures, ultimately building the three-dimensional crystal lattice. fu-berlin.de
Design and Synthesis of Analogues and Derivatives of N 4 Nitropyrazol 1 Yl Alkyl Ketones
Systematic Structural Modification Strategies at the Hexane (B92381) Chain
The hexane-2-one moiety of the title compound serves as a flexible backbone for introducing structural diversity. Modifications can target the chain length, branching, and the ketone functional group itself. These alterations can influence the molecule's steric and electronic properties.
Key modification strategies include:
Varying Chain Length: The use of different ω-haloalkyl ketones during the initial N-alkylation of 4-nitropyrazole allows for the synthesis of analogues with shorter or longer alkyl chains. For instance, reacting 4-nitropyrazole with 5-chloropentan-2-one or 7-bromoheptan-2-one (B1280333) would yield the corresponding pentanone and heptanone derivatives, respectively.
Introducing Branching: Utilizing branched halo-ketones as starting materials can introduce steric bulk along the alkyl chain. This can be useful for probing structure-activity relationships in various chemical contexts.
Modification of the Ketone Group: The carbonyl group at the 2-position is a prime site for derivatization. Standard ketone chemistry can be applied to generate a wide array of functional groups. For example, reduction with sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 6-(4-Nitro-pyrazol-1-yl)-hexan-2-ol. This alcohol can be further functionalized, for instance, through esterification. Other transformations include conversion to oximes, hydrazones, or imines.
The table below illustrates potential modifications starting from 4-nitropyrazole.
| Starting Halo-ketone | Resulting Analogue of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one |
| 5-Chloropentan-2-one | 5-(4-Nitro-pyrazol-1-yl)-pentan-2-one |
| 6-Bromohexan-2-one | This compound |
| 7-Bromoheptan-2-one | 7-(4-Nitro-pyrazol-1-yl)-heptan-2-one |
| 6-Bromo-3-methylhexan-2-one | 6-(4-Nitro-pyrazol-1-yl)-3-methylhexan-2-one |
Derivatization of the Nitro Group for Diverse Chemical Functionalities
The nitro group at the 4-position of the pyrazole (B372694) ring is a powerful electron-withdrawing group that significantly influences the electronic properties of the heterocyclic system. rsc.org It also serves as a synthetic handle for introducing a variety of other functional groups.
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This conversion fundamentally alters the electronic character of the pyrazole ring, transforming the substituent from strongly electron-withdrawing to electron-donating.
Reduction to Amine: The reduction of the 4-nitro group to a 4-amino group can be achieved using various standard reagents. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or treatment with metals in acidic media (e.g., tin(II) chloride or iron in hydrochloric acid). This yields 6-(4-Amino-pyrazol-1-yl)-hexan-2-one.
Further Derivatization of the Amine: The resulting 4-amino group is a versatile intermediate for further synthesis. It can undergo a range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
The following table summarizes key derivatization reactions of the 4-nitro group.
| Starting Compound | Reagent(s) | Product |
| This compound | H₂, Pd/C or SnCl₂/HCl | 6-(4-Amino-pyrazol-1-yl)-hexan-2-one |
| 6-(4-Amino-pyrazol-1-yl)-hexan-2-one | Acetyl Chloride | 6-(4-Acetamido-pyrazol-1-yl)-hexan-2-one |
| 6-(4-Amino-pyrazol-1-yl)-hexan-2-one | 1. NaNO₂, HCl2. CuBr | 6-(4-Bromo-pyrazol-1-yl)-hexan-2-one |
Investigation of Substituent Effects on Pyrazole Ring System Properties
In the parent compound, the 4-nitro group acts as a strong π-electron-withdrawing group via resonance and an inductive electron-withdrawing group. This significantly decreases the electron density of the pyrazole ring, affecting the bond lengths and the chemical reactivity of the heterocycle. rsc.org For instance, the presence of the nitro group makes the ring more susceptible to nucleophilic attack and deactivates it towards electrophilic substitution.
Replacing the nitro group with other substituents allows for the fine-tuning of the ring's electronic properties.
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF₃) would maintain the electron-deficient nature of the pyrazole ring.
Electron-Donating Groups (EDGs): As discussed, reduction of the nitro group to an amino (-NH₂) group introduces a strong electron-donating substituent. Other EDGs like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) would also increase the electron density of the ring, enhancing its reactivity towards electrophiles.
Halogens: Halogens (F, Cl, Br, I) exert a dual effect: they are inductively electron-withdrawing but can be weakly electron-donating through resonance.
Quantum-chemical calculations have shown that in most substituted five-membered N-heterocycles, electron-donating substituents tend to hinder cyclic delocalization and thus decrease aromaticity. rsc.orgresearchgate.net However, an interesting exception is noted for 4-substituted pyrazoles, where electron-donating groups can increase aromaticity. rsc.org Conversely, strongly electron-withdrawing groups can also enhance aromaticity in pyrazoles. rsc.org
The table below provides a qualitative summary of the expected electronic effects of various substituents at the C4-position of the pyrazole ring.
| Substituent (X) at C4 | Inductive Effect | Resonance Effect | Overall Electronic Effect | Expected Impact on Ring Electron Density |
| -NO₂ | Strong Withdrawing | Strong Withdrawing | Strongly Deactivating | Decreased |
| -CN | Strong Withdrawing | Strong Withdrawing | Strongly Deactivating | Decreased |
| -Br | Strong Withdrawing | Weak Donating | Deactivating | Decreased |
| -H | Neutral | Neutral | Neutral | Baseline |
| -OH | Strong Withdrawing | Strong Donating | Activating | Increased |
| -NH₂ | Weak Withdrawing | Strong Donating | Strongly Activating | Increased |
Stereochemical Considerations in Synthesis and Analysis of Chiral Analogues
While this compound itself is achiral, the introduction of substituents on the hexane chain or modification of the ketone can readily create one or more stereocenters, leading to chiral analogues. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a requirement for biological and materials science applications. nih.gov
Introduction of Chirality: A chiral center can be introduced on the hexane chain, for example, by alkylation at the α-carbon (C3) of the ketone. Asymmetric reduction of the ketone group also produces a chiral secondary alcohol.
Stereoselective Synthesis: The synthesis of specific stereoisomers can be achieved through several approaches:
Chiral Pool Synthesis: Using enantiomerically pure starting materials, such as a chiral halo-ketone, to build the hexane chain.
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction, followed by its removal. nih.gov The use of tert-butanesulfinamide as a chiral auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives. nih.gov
Asymmetric Catalysis: Employing chiral catalysts (either metal-based or organocatalysts) to control the stereoselectivity of a reaction. For instance, asymmetric hydrogenation or transfer hydrogenation of the ketone can yield a specific enantiomer of the alcohol. Organocatalyzed Michael additions to α,β-unsaturated ketones are also a powerful tool for creating chiral pyrazole derivatives. nih.gov
Analysis of Chiral Analogues: Once synthesized, the enantiomeric purity of the chiral analogues must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers.
The development of chiral pyrazoles is a significant area of research, with numerous strategies reported for the asymmetric synthesis of pyrazolones and other pyrazole-containing structures. thieme-connect.comuniovi.esresearchgate.net These established methodologies can be adapted for the synthesis of chiral analogues of this compound.
Applications in Advanced Organic Synthesis As Building Blocks and Intermediates
Role in the Construction of Complex Heterocyclic Systems
The unique structural features of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one make it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The presence of the ketone functionality allows for a wide range of classical carbonyl chemistry, while the nitro-substituted pyrazole (B372694) ring can participate in various cycloaddition and condensation reactions.
Researchers have utilized this compound as a key intermediate in the synthesis of fused pyrazole derivatives. For instance, the ketone can be transformed into an enolate and subsequently reacted with a suitable electrophile to initiate a ring-closing metathesis or an intramolecular cyclization, leading to the formation of bicyclic systems containing the pyrazole core. The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic attack, facilitating the construction of annulated heterocycles.
One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities. The hexanone side chain can be chemically manipulated to introduce the necessary functionalities for the formation of the pyrimidine (B1678525) ring. For example, condensation of the ketone with a suitable three-carbon building block, followed by intramolecular cyclization, can afford the desired pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The specific reaction pathways and resulting molecular complexity are highly dependent on the chosen reagents and reaction conditions.
Precursors for Polyfunctionalized Pyrazole Derivatives and Their Chemical Transformations
Beyond its role in constructing fused heterocyclic systems, this compound serves as a valuable precursor for a wide range of polyfunctionalized pyrazole derivatives. The reactivity of both the ketone and the nitro group can be harnessed to introduce various substituents and functional groups onto the pyrazole scaffold.
The ketone moiety can be subjected to a plethora of chemical transformations, including but not limited to:
Reduction: Conversion to a secondary alcohol, which can then be used in esterification or etherification reactions.
Oxidation: Cleavage of the side chain to form a carboxylic acid derivative.
Wittig and related reactions: Introduction of carbon-carbon double bonds.
Condensation reactions: Formation of imines, enamines, and other nitrogen-containing functionalities.
Simultaneously, the nitro group on the pyrazole ring can be reduced to an amino group. This amino-functionalized pyrazole is a versatile intermediate that can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 4-position of the pyrazole ring. Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in the construction of larger molecules.
The ability to selectively modify both the side chain and the pyrazole ring in a stepwise manner allows for the synthesis of a diverse library of polyfunctionalized pyrazole derivatives with tailored properties for various applications.
Synthetic Utility in Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules in a single operation. The bifunctional nature of this compound makes it an excellent substrate for such transformations.
In a cascade reaction, a single starting material undergoes a series of intramolecular transformations to generate a complex product without the isolation of intermediates. For example, a reaction could be initiated at the ketone functionality of this compound, which then triggers a subsequent cyclization involving the pyrazole ring or its substituents. The specific design of the cascade sequence can lead to the rapid assembly of intricate molecular frameworks.
In the context of multicomponent reactions, this compound can act as one of the key building blocks. For instance, in a Ugi or Passerini-type reaction, the ketone can react with an amine, an isocyanide, and a carboxylic acid to generate a complex acyclic product containing the pyrazole moiety. Subsequent intramolecular reactions can then be employed to convert this product into a heterocyclic system. The ability to incorporate the this compound unit into MCRs provides a powerful tool for the rapid generation of molecular diversity.
The strategic application of this versatile building block in cascade and multicomponent reactions significantly enhances synthetic efficiency and provides access to novel chemical space, which is crucial for the discovery of new bioactive compounds and functional materials.
Structure Property Relationships at a Molecular Level
Influence of the Nitro Group and Alkyl Ketone Chain on Molecular Geometry and Electronic Characteristics
The molecular geometry and electronic landscape of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one are primarily governed by the synergistic and sometimes competing effects of the electron-withdrawing nitro group and the flexible, electron-donating (by hyperconjugation) alkyl ketone chain.
The pyrazole (B372694) ring itself is an aromatic heterocycle. The presence of the strongly electron-withdrawing nitro group at the C4 position significantly influences the electronic distribution within the ring. This group pulls electron density away from the pyrazole core, leading to a more electron-deficient aromatic system. This electronic perturbation affects bond lengths and angles within the pyrazole ring compared to an unsubstituted pyrazole. Computational studies on similar nitropyrazoles suggest that the C-NO2 bond is relatively short, indicative of some degree of double bond character arising from resonance delocalization of the nitro group's lone pairs with the pyrazole π-system. The presence of the nitro group can also induce a slight deviation from planarity in the pyrazole ring in the solid state due to packing forces.
| Property | Predicted Value/Observation | Influencing Factors |
|---|---|---|
| Dipole Moment | Significant | Nitro group, Carbonyl group |
| Electron Density on Pyrazole Ring | Decreased | Electron-withdrawing nitro group |
| Most Electronegative Regions | Oxygen atoms of NO₂ and C=O | High electronegativity of oxygen |
| Most Electropositive Regions | Pyrazole ring carbons, Carbonyl carbon | Inductive and resonance effects |
Correlation between Molecular Structure and Chemical Reactivity Profiles
The molecular structure of this compound directly informs its chemical reactivity. The presence of multiple functional groups—the nitropyrazole ring and the alkyl ketone chain—provides several potential sites for chemical reactions.
The nitropyrazole ring is expected to be relatively unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitro group. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing the nitro group or adjacent to it. The nitro group itself can potentially be reduced to an amino group under appropriate conditions.
The alkyl ketone chain offers several avenues for reactivity. The carbonyl group is a classic electrophilic site, susceptible to nucleophilic addition reactions. The α-hydrogens (on C1 and C3 of the hexan-2-one moiety) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations. The carbonyl group can also be reduced to a secondary alcohol.
The N1-alkylation of the pyrazole ring is a common synthetic route for such compounds. The reactivity of the starting 4-nitropyrazole with a suitable halo-hexanone would be a key step in its synthesis. The regioselectivity of this alkylation is an important consideration, as pyrazoles can potentially be alkylated at either of the two nitrogen atoms in the unsymmetrically substituted ring.
| Functional Group | Predicted Reaction Type | Rationale |
|---|---|---|
| Nitropyrazole Ring | Nucleophilic Aromatic Substitution | Electron-deficient due to NO₂ group |
| Nitro Group | Reduction | Common reaction of nitroarenes |
| Carbonyl Group | Nucleophilic Addition | Electrophilic carbon atom |
| α-Hydrogens | Deprotonation (Enolate formation) | Acidity due to adjacent carbonyl group |
Understanding Intermolecular Interactions and Packing in the Solid State
In the solid state, the molecules of this compound will arrange themselves in a crystal lattice determined by a variety of intermolecular forces. The nature and strength of these interactions are a direct consequence of the molecule's structure.
The presence of the polar nitro and carbonyl groups suggests that dipole-dipole interactions will play a significant role in the crystal packing. The potential for hydrogen bonding is also present. Although the pyrazole ring lacks an N-H bond for donation, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds, involving the hydrogens of the pyrazole ring or the alkyl chain and the oxygen atoms, are likely to be prevalent.
The interplay of these different intermolecular forces will determine the final crystal structure, which in turn influences macroscopic properties such as melting point and solubility.
| Type of Interaction | Atoms/Groups Involved | Expected Significance |
|---|---|---|
| Dipole-Dipole Interactions | NO₂ and C=O groups | High |
| C-H···O Hydrogen Bonds | C-H (pyrazole, alkyl chain) and O (NO₂, C=O) | Moderate |
| Van der Waals Forces | Entire molecule, especially the alkyl chain | Moderate to High |
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies for N-(4-Nitropyrazol-1-yl)alkyl Ketones
The future of synthesizing N-(4-nitropyrazol-1-yl)alkyl ketones, including 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, is geared towards efficiency, environmental responsibility, and regioselectivity. Current research points towards a departure from traditional methods in favor of greener and more advanced protocols.
Key areas for development include:
Eco-Friendly Catalysis and Solvents: A significant trend is the move towards metal-free and catalyst-free reaction conditions to reduce toxic waste and simplify purification. mdpi.com The use of environmentally benign media, such as ionic liquids or aqueous systems like PEG-400/H₂O, is a promising alternative to volatile organic solvents. mdpi.comresearchgate.net Researchers have successfully employed catalysts like in situ generated Pd-nanoparticles and 3D platelike ternary-oxo-clusters (NaCoMo) to achieve high efficiency in pyrazole (B372694) synthesis. mdpi.com
One-Pot and Multicomponent Reactions: To improve process efficiency, one-pot regioselective synthesis is a major goal. mdpi.com These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, save time, resources, and reduce waste. An example is the sequential synthesis of 3,5-disubstituted-1H-pyrazoles from N-acylbenzotriazoles, terminal alkynes, and hydrazine (B178648) in an ionic liquid, where the intermediate α,β-unsaturated alkynones are converted in-situ. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted synthesis represents another frontier, offering rapid heating and significantly reduced reaction times compared to conventional heating methods. researchgate.net This approach aligns with the principles of green chemistry by improving energy efficiency.
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Metal-Free Catalysis | Avoids the use of heavy or toxic metal catalysts. mdpi.com | Reduced environmental impact, lower cost, simplified product purification. |
| Ionic Liquid Solvents | Utilizes non-volatile, recyclable solvents. researchgate.net | Enhanced reaction rates, improved selectivity, potential for catalyst/solvent recycling. |
| One-Pot Procedures | Multiple synthetic steps are performed in a single reaction vessel. mdpi.com | Increased efficiency, reduced waste, time and resource savings. |
| Microwave-Assisted Synthesis | Employs microwave irradiation for rapid heating. researchgate.net | Dramatically shorter reaction times, often higher yields, improved energy efficiency. |
Exploration of Advanced Spectroscopic Techniques for Enhanced Structural and Dynamic Characterization
While standard spectroscopic methods are crucial, future research will leverage advanced techniques and integrated approaches to gain deeper insights into the structural and dynamic properties of N-(4-nitropyrazol-1-yl)alkyl ketones.
Integrated Spectroscopic and Computational Analysis: The combination of experimental spectroscopy with theoretical calculations, particularly Density Functional Theory (DFT), is becoming indispensable. rsc.org This synergy allows for more accurate assignment of spectroscopic signals (IR, UV-Vis, ¹H-NMR, and ¹³C-NMR) and provides a detailed understanding of the molecule's electronic properties. rsc.org Computed values for spectroscopic data are often found to be highly correlated with experimental results, validating the theoretical models. rsc.org
Advanced NMR Spectroscopy: Multinuclear NMR, especially ¹⁵N-NMR, offers a powerful tool for elucidating the stereochemical structure of nitrogen-rich heterocycles like nitropyrazoles. mdpi.comresearchgate.net These techniques can clarify tautomeric forms and provide detailed information on the electronic environment of the nitrogen atoms within the pyrazole ring and nitro group. mdpi.comnih.gov
X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction remains the gold standard. nih.gov Future work should focus on obtaining high-quality crystals of this compound and its derivatives to precisely map bond lengths, angles, and intermolecular interactions in the solid state.
Specialized Spectroscopies: Techniques such as Raman spectroscopy can provide complementary vibrational information to IR, identifying Raman-active functional groups. rsc.orgunizar-csic.es Furthermore, advanced methods like spectroscopic ellipsometry, while common in materials science, could be adapted to study thin films or interfaces involving these compounds, offering insights into their optical properties and orientation on surfaces. aip.org
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel pyrazole derivatives by moving from serendipitous discovery to predictive, targeted design.
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their corresponding experimental properties. jocpr.com These models can then predict the physicochemical properties, biological activity, and even toxicity of new, unsynthesized compounds like this compound, allowing researchers to prioritize the most promising candidates for synthesis. jocpr.comnih.gov
De Novo Drug Design: Generative ML models, such as recurrent neural networks (RNNs) and graph neural networks, can design entirely new molecules with desired properties. mdpi.comyoutube.com By learning the underlying rules of chemical structure and activity from existing data, these AI systems can propose novel N-(4-nitropyrazol-1-yl)alkyl ketones optimized for specific biological targets. youtube.comnih.gov This "inverse design" approach starts with the desired function and works backward to create the ideal molecular structure. youtube.com
AI-Powered Virtual Screening: AI can accelerate the screening of vast virtual libraries of compounds. nih.gov For instance, AI-powered platforms can perform molecular docking and apply deep learning models to rapidly identify pyrazole derivatives with high binding affinity to a specific protein target, significantly speeding up the initial stages of drug discovery. nih.govnih.gov
| AI/ML Application | Methodology | Primary Outcome |
|---|---|---|
| Predictive Toxicology | Training models on known toxic compounds to predict mutagenicity, carcinogenicity, etc. nih.gov | Early identification of potentially harmful compounds before synthesis. |
| Virtual Screening | Using deep learning and molecular docking to screen large compound libraries against biological targets. nih.govnih.gov | Rapid identification of lead compounds with high potential for desired biological activity. |
| De Novo Design | Employing generative models (e.g., RNNs, GNNs) to create novel chemical structures. mdpi.comyoutube.com | Generation of optimized molecules with specific, pre-defined properties. |
| Drug-Target Interaction Prediction | Using algorithms to predict the binding affinity between a compound and a protein target. jocpr.com | Accelerating drug repositioning and personalizing medicine. jocpr.com |
Expansion of Computational Modeling for Complex Reactivity and Intermolecular Interactions
Computational chemistry provides a molecular-level understanding that is often inaccessible through experimentation alone. Future research will rely on more sophisticated computational models to explore the complex behaviors of nitropyrazole derivatives. eurasianjournals.com
Advanced Quantum Mechanical Calculations: Density Functional Theory (DFT) will continue to be a cornerstone for investigating the electronic structure, stability, and reactivity of these molecules. eurasianjournals.comnih.gov Conceptual DFT (CDFT) can be used to calculate global and local reactivity indices, which helps in predicting the outcomes of polar reactions like cycloadditions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are crucial for understanding the dynamic behavior of molecules over time. eurasianjournals.com These simulations can reveal the conformational flexibility of the alkyl ketone side chain in this compound and how it interacts with its environment, such as a solvent or a protein's active site. nih.gov
Modeling Intermolecular Interactions: To understand how these molecules interact with biological targets or other molecules, detailed analysis of intermolecular forces is necessary. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. researchgate.net This provides a precise picture of the nature of the binding interactions.
Integrated Docking and MD Approaches: Combining molecular docking with MD simulations provides a more accurate and dynamic view of ligand-receptor binding. eurasianjournals.com While docking provides a static prediction of the binding pose, subsequent MD simulations can assess the stability of this pose and explore conformational changes in both the ligand and the target protein over time. nih.goveurasianjournals.com
Q & A
Q. What are the standard synthetic routes for 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one, and what analytical methods validate its purity?
Methodological Answer: Synthesis typically involves coupling reactions between pyrazole derivatives and hexan-2-one precursors. For example, nitro-substituted pyrazoles can be functionalized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., argon) . Post-synthesis, purity is validated using:
- HPLC : To assess trace impurities (detection limit <0.1%) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages; deviations <0.3% indicate high purity) .
- FTIR and NMR : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹ in FTIR; pyrazole proton signals at δ 7.5–8.5 ppm in ¹H NMR) .
Q. How does the nitro group on the pyrazole ring influence the compound’s stability under thermal or oxidative conditions?
Methodological Answer: The nitro group enhances electrophilicity but may reduce thermal stability. Experimental protocols include:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., mass loss onset at >150°C suggests moderate thermal stability) .
- Reactivity Screening : Exposure to oxidizing agents (e.g., H₂O₂) under controlled temperatures to monitor nitro group reduction or side reactions .
- Storage Recommendations : Store in inert solvents (e.g., THF) at ≤4°C to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (occupational exposure limits: <1 ppm) .
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite); for ingestion, rinse mouth with water (do NOT induce vomiting) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Methodological Answer: Regioselectivity is controlled via:
- Directed Metalation : Use of lithiating agents (e.g., LDA) at low temperatures (–70°C) to target specific pyrazole positions .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with silyl ethers) to direct nitro-group incorporation .
- Computational Modeling : DFT calculations predict electrophilic attack sites on the pyrazole ring, guiding experimental design .
Q. What thermodynamic data (e.g., excess molar enthalpies) are relevant for optimizing solvent systems in reactions involving this compound?
Methodological Answer: Excess molar enthalpies () inform solvent compatibility:
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Methodological Answer:
- Triangulation : Cross-validate yields using multiple methods (e.g., gravimetric analysis, NMR integration) .
- Pilot Studies : Small-scale optimization of variables (e.g., stirring rate, catalyst loading) before scaling .
- Iterative Refinement : Adjust reaction time/temperature based on real-time monitoring (e.g., in-situ IR spectroscopy) .
Q. What strategies improve the compound’s solubility in aqueous media for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance solubility without denaturing biomolecules .
- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) to form stable micelles .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
